molecular formula C27H30ClIN2 B1141643 2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide CAS No. 119569-97-0

2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide

Cat. No.: B1141643
CAS No.: 119569-97-0
M. Wt: 544.9
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Description

The compound 2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide is a cyanine dye featuring a pentadienyl bridge between two indolium moieties, with a chlorine substituent at the 3-position of the central diene. Its structure confers strong near-infrared (NIR) absorption, making it valuable in optical applications such as bioimaging and photodynamic therapy. The iodide counterion enhances solubility in polar solvents, while the chloro group introduces electron-withdrawing effects, influencing electronic properties .

Properties

IUPAC Name

2-[3-chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN2.HI/c1-26(2)20-11-7-9-13-22(20)29(5)24(26)17-15-19(28)16-18-25-27(3,4)21-12-8-10-14-23(21)30(25)6;/h7-18H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALXFJVJPCWWQU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC(=CC=C3C(C4=CC=CC=C4N3C)(C)C)Cl)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694755
Record name 2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119569-97-0
Record name 2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide , also known as Indolium iodide , is a synthetic indolium salt characterized by its complex structure and potential biological applications. Its molecular formula is C27H30ClIN2C_{27}H_{30}ClIN_2 with a molecular weight of approximately 544.9 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indolium structure allows for the modulation of various biological pathways, which can lead to diverse pharmacological effects. The exact mechanisms are still under investigation, but it is believed that the compound may influence signaling pathways related to cell proliferation and apoptosis .

Anticancer Properties

Recent studies have indicated that compounds similar to this indolium derivative exhibit promising anticancer properties. For instance, investigations into the cytotoxic effects of related indole derivatives have shown significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
A study conducted on a series of indole derivatives demonstrated that modifications in the indole structure could enhance anticancer activity. The tested compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that indolium salts can disrupt microbial cell membranes and inhibit growth through various mechanisms. For instance, studies have reported that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Indolium iodideE. coli32 µg/mL
Indolium iodideS. aureus16 µg/mL
Indole derivative XP. aeruginosa64 µg/mL

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions starting from simpler indole precursors. The introduction of the pentadienyl group is achieved through condensation reactions under controlled conditions to ensure high yield and purity .

Synthetic Route Overview:

  • Preparation of Indole Precursor: Starting materials undergo cyclization to form the indole base.
  • Pentadienyl Group Introduction: A series of condensation reactions introduce the pentadienyl moiety.
  • Iodide Formation: The final step involves the formation of the iodide salt through reaction with iodine sources.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural differences and their impacts on electronic properties:

Compound Name / ID Structural Features λmax (solvent) Solubility Key Differences vs. Target Compound Reference
1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydroindol-2-ylidene)penta-1,3-dienyl]-3H-indolium iodide Lacks chloro substituent; identical pentadienyl bridge 546 nm (MeOH) High in polar solvents Absence of Cl reduces electron-withdrawing effects
1,1,3-Trimethyl-2-[(1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2-ylidene)penta-1,3-dienyl]-1H-benzo[e]indol-3-ium iodide Benzo[e]indole moieties (extended π-system) ~650–700 nm* Moderate in DMSO Larger aromatic system shifts λmax bathochromically
2-(5-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium chloride Carboxypentyl group introduces carboxylic acid; chloride counterion ~550–600 nm* High in aqueous buffers Carboxylic acid enhances water solubility
3H-Indolium, 2-[2-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]ethenyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-, iodide Methoxycarbonyl and 4-chlorophenyl substituents Data not available Likely low Electron-withdrawing groups alter charge distribution

*Predicted based on structural analogs.

Key Observations:
  • Chloro Substituent: The target compound’s chloro group induces a bathochromic shift compared to non-chlorinated analogs (e.g., λmax 546 nm vs. ~550–600 nm in the target) by enhancing conjugation and stabilizing excited states .
  • Counterion Effects: Iodide salts generally exhibit higher solubility in organic solvents (e.g., methanol, DMSO) compared to chlorides, which are more water-soluble due to ion-pairing differences .
  • Extended π-Systems : Benzo[e]indole derivatives (e.g., ) show significantly red-shifted absorption (~650–700 nm) due to extended conjugation, making them suitable for deep-tissue imaging.

Preparation Methods

Reaction Mechanism

The classical method involves a two-step process:

  • Formation of Indolium Intermediate :

    • 1,3,3-Trimethylindole is alkylated with methyl iodide in acetonitrile under reflux to yield 1,2,3,3-tetramethyl-3H-indolium iodide.

    • Example: Heating 40.10 mL (0.25 mol) of 1,1,2-trimethylindole with 38.90 mL (0.625 mol) methyl iodide in 150 mL acetonitrile at 80°C for 6 hours.

  • Condensation with Chlorinated Aldehyde :

    • The indolium salt reacts with 3-chloropentadienal derivatives in a 2:1 molar ratio.

    • Solvent: Acetic acid/acetic anhydride (1:1) at 120°C for 2.5 hours.

    • Example: 5.41 g (0.015 mol) of 1-ethyl-2,3,3-trimethylindolenium iodide and 1.72 g (0.0075 mol) of a chlorinated aldehyde intermediate yield 5.12 g (68%) of product after crystallization.

Microwave-Assisted Synthesis

Optimized Protocol

Microwave irradiation significantly reduces reaction times from hours to minutes:

  • Reagents :

    • 1,2,3,3-Tetramethyl-3H-indolium iodide (2.3 g, 7.65 mmol)

    • Chlorinated pentadienal precursor (1.53 mmol)

  • Conditions :

    • Solvent: Dimethylformamide (8 mL)

    • Temperature: 120°C

    • Time: 15 minutes under microwave irradiation.

  • Workup :

    • Filtration and sequential washing with DMF and dichloromethane.

    • Yield: 66% (0.72 mmol/g by nitrogen analysis).

Purification and Characterization

Isolation Techniques

  • Crystallization : Ethanol/water mixtures induce precipitation of the iodide salt.

  • Chromatography : Silica gel column chromatography with dichloromethane/methanol (9:1) removes unreacted intermediates.

Analytical Validation

Technique Findings
UV-Vis λₘₐₓ = 750–800 nm (characteristic of heptamethine cyanines).
IR Spectroscopy Peaks at 1668 cm⁻¹ (C=N stretch), 1506 cm⁻¹ (aromatic C=C).
¹H NMR δ 7.2–7.8 ppm (aromatic protons), δ 3.1 ppm (N-CH₃), δ 1.6 ppm (C-CH₃).

Comparative Analysis of Methods

Parameter Classical Method Microwave Method
Reaction Time2.5–6 hours15 minutes
Yield60–68%66–87%
PurityRequires crystallizationDirect isolation from resin
ScalabilitySuitable for bulk synthesisLimited by microwave capacity

Challenges and Solutions

  • Chloro Substituent Stability : The chlorinated dienyl intermediate is prone to hydrolysis. Anhydrous conditions and inert atmospheres (N₂) mitigate decomposition.

  • Counterion Exchange : To convert perchlorate salts to iodide, metathesis with potassium iodide in ethanol is employed.

Industrial Applications

The compound’s near-infrared absorption (750–800 nm) makes it valuable in:

  • Bioimaging : Lipid-soluble cyanines for cell membrane staining.

  • Optoelectronics : Semiconductor sensitizers in dye-sensitized solar cells .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving indole derivatives and halogenated intermediates. Key steps include cyclization and cross-coupling under controlled conditions. Ethanol or acetonitrile is often used as a solvent, with reflux temperatures (40–100°C) and catalysts like FeCl₃ or I₂ to enhance yields . For example, iodine-catalyzed electrophilic substitution (10 mol% I₂ in MeCN at 40°C) improves diindolylmethane derivatives' yields to ~67% . Purity is ensured via column chromatography or recrystallization.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Structural confirmation relies on single-crystal X-ray diffraction (mean C–C bond length deviation: 0.002 Å, R factor: 0.041) , complemented by NMR (¹H/¹³C), IR (to confirm functional groups like C=O or C=N), and mass spectrometry (to verify molecular ion peaks). For indole derivatives, UV-Vis spectroscopy is critical for analyzing π-conjugation and electronic transitions .

Q. What are the compound’s physicochemical properties, and how do they influence solubility and stability?

The compound’s iodide counterion enhances solubility in polar solvents (e.g., DMSO, ethanol). Stability is pH-dependent: degradation occurs under strong acidic/basic conditions due to indole ring protonation or deprotonation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess thermal stability .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets?

Molecular docking (using MOE software) and density functional theory (DFT) model electronic properties and binding affinities. For example, indole derivatives often target enzymes like kinases or receptors (e.g., serotonin receptors), where the trimethylindole moiety enhances hydrophobic interactions . Pair computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation .

Q. How can conflicting spectroscopic or crystallographic data be resolved?

Discrepancies in NMR shifts or X-ray data may arise from polymorphism or solvent effects. Use variable-temperature NMR to detect dynamic processes or PXRD (powder X-ray diffraction) to identify polymorphs. Cross-validate with solid-state NMR or Raman spectroscopy .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

Structure-activity relationship (SAR) studies focus on substituent modifications:

  • Chlorine atoms enhance electrophilicity and binding to nucleophilic residues.
  • Trimethylindole groups improve membrane permeability. Use high-throughput screening (HTS) and CRISPR-Cas9 gene editing to identify target pathways and validate selectivity .

Methodological Considerations

Q. How are reaction yields improved in large-scale synthesis?

  • DoE (Design of Experiments) optimizes parameters (temperature, catalyst loading).
  • Flow chemistry enhances heat/mass transfer for exothermic steps.
  • Green chemistry principles (e.g., solvent-free reactions or biodegradable catalysts) reduce waste .

Q. What analytical techniques quantify trace impurities in the compound?

HPLC-MS (with C18 columns) detects impurities at <0.1% levels. ICP-OES quantifies heavy metals (e.g., residual catalysts), while Karl Fischer titration measures water content .

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